

Application Notes and Protocols: (S)-N-Boc-2-hydroxymethylmorpholine in Drug Discovery

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Compound of Interest

Compound Name:	(S)-N-Boc-2-hydroxymethylmorpholine
Cat. No.:	B156450

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a wide array of pharmacologically active compounds. The morpholine moiety is a privileged scaffold, known to impart favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.^{[1][2]} The presence of a protected amine and a primary alcohol in **(S)-N-Boc-2-hydroxymethylmorpholine** offers versatile handles for synthetic elaboration, making it a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.^{[3][4]}

This document provides detailed application notes and experimental protocols for the utilization of **(S)-N-Boc-2-hydroxymethylmorpholine** in the synthesis of kinase inhibitors, specifically targeting the PI3K/Akt/mTOR pathway, and in the development of analogues of the antibiotic Linezolid.

Key Applications

The strategic incorporation of the (S)-2-hydroxymethylmorpholine scaffold can be found in the development of several classes of therapeutic agents:

- Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site.[3][5] Its derivatives have been successfully employed in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[6][7][8]
- Antibacterial Agents: The morpholine ring is a critical component of the oxazolidinone antibiotic Linezolid, which inhibits bacterial protein synthesis.[8][9] **(S)-N-Boc-2-hydroxymethylmorpholine** serves as a chiral precursor for creating novel Linezolid analogues with potentially improved efficacy or a broader spectrum of activity.[1][10][11]
- Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring make it a suitable component for CNS drug candidates, aiding in the crucial balance of lipophilicity and hydrophilicity required for blood-brain barrier penetration.[2][12]

Data Presentation: Synthetic Intermediates and Biological Activity

The following tables summarize representative quantitative data for key synthetic transformations of **(S)-N-Boc-2-hydroxymethylmorpholine** and the biological activity of resulting compounds.

Table 1: Synthesis of Key Intermediates from **(S)-N-Boc-2-hydroxymethylmorpholine**

Intermediate	Reaction Type	Reagents and Conditions	Yield (%)	Reference(s)
(S)-N-Boc-2-formylmorpholine	Swern Oxidation	(COCl) ₂ , DMSO, Et ₃ N, CH ₂ Cl ₂ , -78 °C to rt	~92%	[13]
(S)-N-Boc-2-(mesyloxymethyl)morpholine	Mesylation	MsCl, Et ₃ N, CH ₂ Cl ₂ , 0 °C to rt	High	[14]
(S)-2-(Hydroxymethyl)morpholine hydrochloride	Boc Deprotection	HCl in EtOAc or Dioxane	>95%	[15]
(S)-2-(Azidomethyl)morpholine	Nucleophilic Substitution	1. Mesylation; 2. NaN ₃ , DMF, heat	Good	[16]

Table 2: Biological Activity of Morpholine-Containing Kinase Inhibitors

Compound Class	Target(s)	IC ₅₀ (nM)	Cell Line	Reference(s)
4-Morpholino-2-phenylquinazoline derivative	PI3Kα	2.0	-	[5]
Trisubstituted Morpholinopyrimidine	PI3K	1.5-3x more potent than ZSTK474	C4-2 Prostate Cancer	[6][17]
Morpholine-Substituted Tetrahydroquinoline	mTOR	33	A549 Lung Cancer	[7][18]

Table 3: Antibacterial Activity of Linezolid Analogues

Compound Class	Bacterial Strain	MIC (μ M)	Reference(s)
Linezolid Conjugate 7a	P. aeruginosa	19.98	[10]
Linezolid Conjugate 5d	S. aureus	4.5	[19]
Linezolid Conjugate 5d	B. subtilis	2.25	[19]

Experimental Protocols

The following protocols describe key transformations of **(S)-N-Boc-2-hydroxymethylmorpholine** to facilitate its use in drug discovery workflows.

Protocol 1: Oxidation to (S)-N-Boc-2-formylmorpholine via Swern Oxidation

This protocol details the conversion of the primary alcohol of **(S)-N-Boc-2-hydroxymethylmorpholine** to the corresponding aldehyde, a versatile intermediate for further modifications such as reductive amination or Wittig reactions.

Materials:

- **(S)-N-Boc-2-hydroxymethylmorpholine**
- Oxalyl chloride ($(COCl)_2$)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Anhydrous dichloromethane (CH_2Cl_2)
- Dry ice/acetone bath
- Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Activator Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH_2Cl_2 . Cool the solution to -78 °C using a dry ice/acetone bath.
- To the cooled solution, add a solution of DMSO (2.7 equivalents) in anhydrous CH_2Cl_2 dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 15 minutes.
- Alcohol Addition: Dissolve **(S)-N-Boc-2-hydroxymethylmorpholine** (1.0 equivalent) in anhydrous CH_2Cl_2 and add it dropwise to the reaction mixture over 5 minutes. Stir the reaction at -78 °C for 30 minutes.
- Quenching: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10 minutes. Continue stirring at -78 °C for another 30 minutes, then allow the reaction to slowly warm to room temperature.
- Work-up: Quench the reaction by adding water. Extract the aqueous layer with CH_2Cl_2 . Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford **(S)-N-Boc-2-formylmorpholine**.^{[2][13]}

Protocol 2: Activation of the Hydroxyl Group via Mesylation

This protocol describes the conversion of the primary alcohol to a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

- **(S)-N-Boc-2-hydroxymethylmorpholine**
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)

- Anhydrous dichloromethane (CH_2Cl_2)
- Standard laboratory glassware

Procedure:

- Reaction Setup: Dissolve **(S)-N-Boc-2-hydroxymethylmorpholine** (1.0 equivalent) in anhydrous CH_2Cl_2 in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
- Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.
- Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield (S)-N-Boc-2-(mesyloxymethyl)morpholine. This intermediate is often used in the subsequent step without further purification.[[14](#)]

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine, which can then be used in coupling reactions.

Materials:

- N-Boc protected morpholine derivative (e.g., from Protocol 1 or 2)
- 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
- Dichloromethane (CH_2Cl_2) (if using TFA)

- Diethyl ether
- Standard laboratory glassware

Procedure (using HCl in Dioxane):

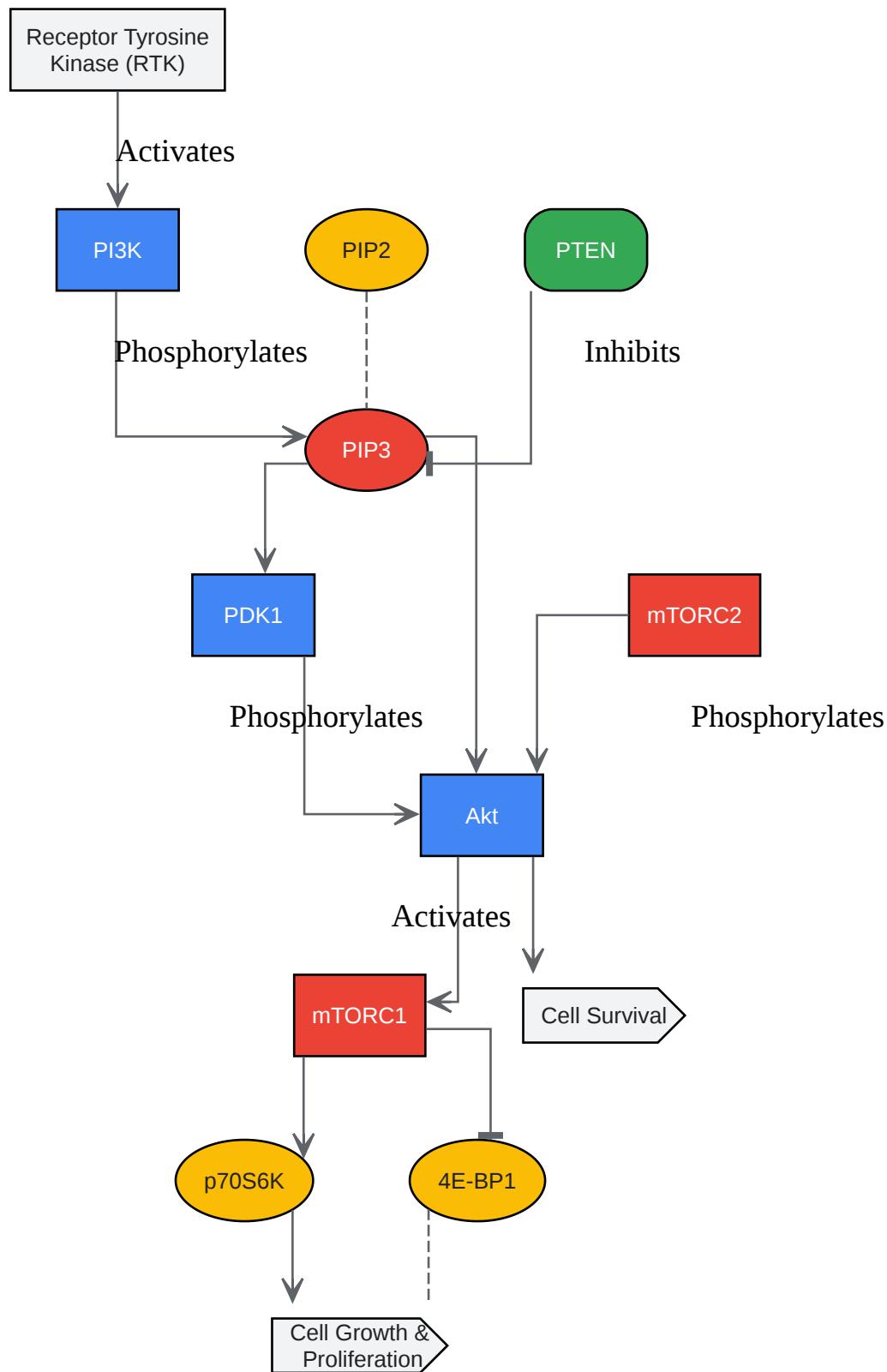
- Reaction Setup: Dissolve the N-Boc protected morpholine derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.
- Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (excess, typically 5-10 equivalents) to the stirred solution at room temperature.
- Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt will often precipitate out of the solution.
- Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired amine hydrochloride salt.[\[15\]](#)

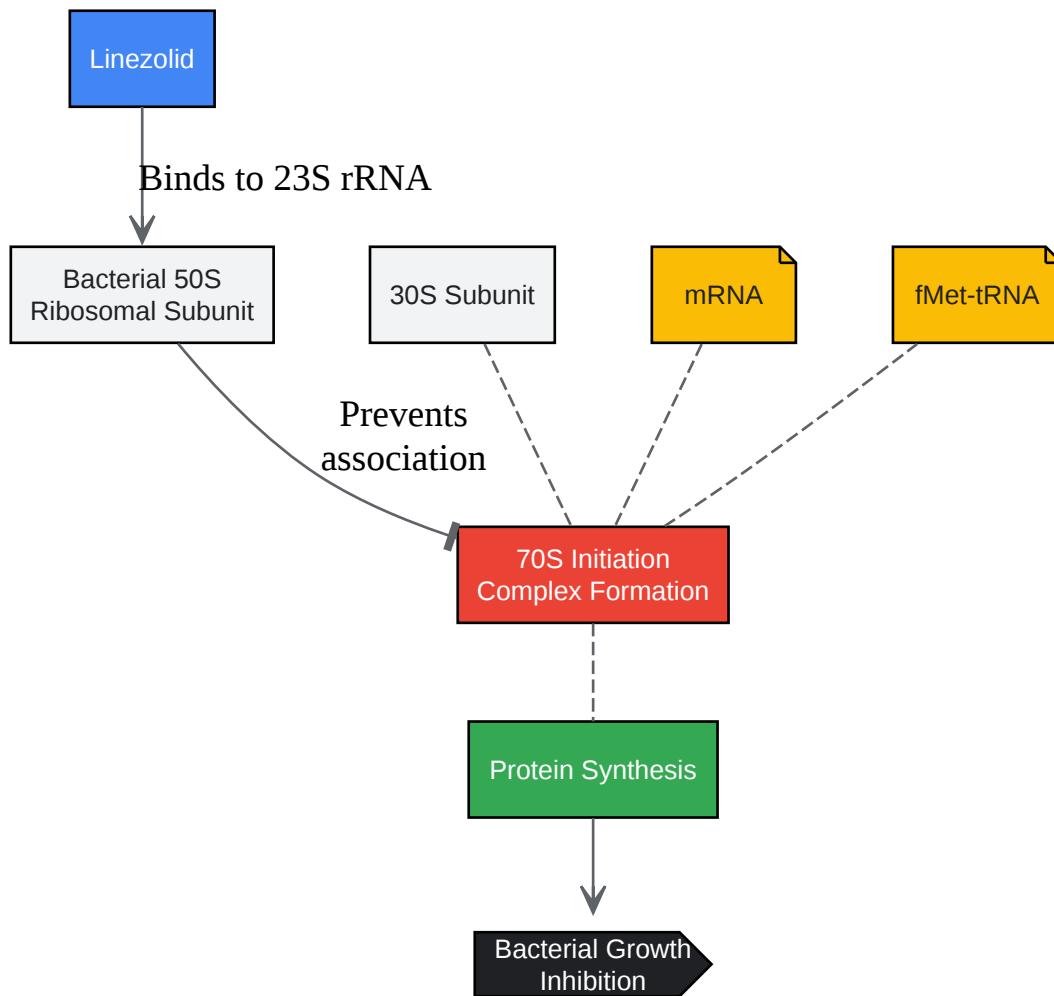
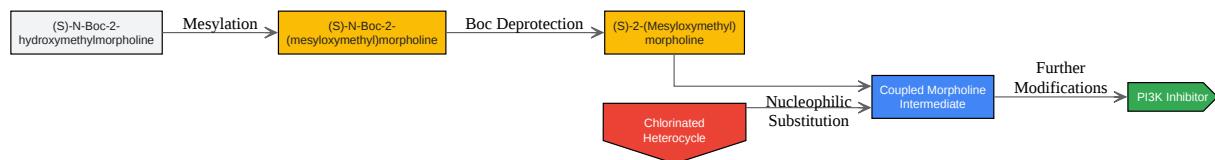
Procedure (using TFA):

- Reaction Setup: Dissolve the N-Boc protected morpholine derivative in CH_2Cl_2 .
- Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v in CH_2Cl_2) to the solution at room temperature.
- Reaction: Stir the mixture for 1-2 hours at room temperature.
- Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO_3 solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR





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